tert-butyl N-(1,2-dithiolan-4-yl)carbamate
Overview
Description
tert-Butyl N-(1,2-dithiolan-4-yl)carbamate is a chemical compound with the molecular formula C8H15NO2S2 and a molecular weight of 221.34 g/mol . It is characterized by the presence of a tert-butyl group, a carbamate group, and a 1,2-dithiolan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dithiolane precursor under controlled conditions. One common method involves the use of concentrated sulfuric acid as a catalyst, where the mixture is stirred and filtered, followed by drying under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1,2-dithiolan-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to thiol groups.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
tert-Butyl N-(1,2-dithiolan-4-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,2-dithiolan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s dithiolan ring can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the carbamate group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(1,2-dithiolan-4-yl)carbamate include:
- This compound analogs with different substituents on the dithiolan ring.
- Compounds with similar carbamate groups but different ring structures, such as tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride .
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a carbamate group, and a 1,2-dithiolan ring. This unique structure imparts specific chemical properties and reactivity patterns that are not observed in other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(dithiolan-4-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S2/c1-8(2,3)11-7(10)9-6-4-12-13-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZSBFIOTUHZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CSSC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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